Benzoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-, 6-(aminoiminomethyl)-2-naphthalenylester, dihydrochloride
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Overview
Description
Benzoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-, 6-(aminoiminomethyl)-2-naphthalenylester, dihydrochloride is a complex organic compound that features both benzoic acid and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-, 6-(aminoiminomethyl)-2-naphthalenylester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the imidazole group. The final step involves the esterification of the naphthalenyl group and the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-, 6-(aminoiminomethyl)-2-naphthalenylester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Benzoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-, 6-(aminoiminomethyl)-2-naphthalenylester, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological effects by influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-, ethyl ester
- 4-(1H-Imidazol-1-yl)benzoic acid
Uniqueness
What sets Benzoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-, 6-(aminoiminomethyl)-2-naphthalenylester, dihydrochloride apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
103926-81-4 |
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Molecular Formula |
C21H21Cl2N5O2 |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate;dihydrochloride |
InChI |
InChI=1S/C21H19N5O2.2ClH/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21;;/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26);2*1H |
InChI Key |
UZSRZRTXXNHZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N.Cl.Cl |
Origin of Product |
United States |
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